molecular formula C17H10N4O3S B2879239 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1208453-88-6

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2879239
CAS No.: 1208453-88-6
M. Wt: 350.35
InChI Key: ATXBXCJHKCFWAB-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H10N4O3S and its molecular weight is 350.35. The purity is usually 95%.
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Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Research on pyrazole derivatives, including compounds structurally related to N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide, demonstrated their potential as inhibitors of photosynthetic electron transport. These studies revealed that certain compounds exhibit inhibitory properties comparable to commercial herbicides, providing insight into their application in agricultural chemistry (Vicentini et al., 2005).

Antibacterial and Antioxidant Activities

A series of novel 3-(2-oxo-2H-chromen-3-yl)-1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-aryl-1H-pyrazol-1-ium bromides were prepared, showcasing significant antibacterial and antioxidant activities. This research highlights the potential use of these compounds in the development of new antibacterial and antioxidant agents (Mahmoodi & Ghodsi, 2017).

Adenosine Receptor Ligands

A study focused on the synthesis of chromone–thiazole hybrids, including compounds similar to this compound, as potential ligands for human adenosine receptors. This research provides a basis for exploring these compounds in therapeutic applications, particularly in targeting adenosine receptors (Cagide et al., 2015).

Antimicrobial Agents

Compounds incorporating sulfamoyl moiety and exhibiting antimicrobial properties were synthesized, indicating the potential of this compound related compounds as antimicrobial agents. This suggests their application in the development of new treatments for microbial infections (Darwish et al., 2014).

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O3S/c22-15(12-8-18-5-6-19-12)21-17-20-13(9-25-17)11-7-10-3-1-2-4-14(10)24-16(11)23/h1-9H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXBXCJHKCFWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.